molecular formula C17H13N3O2 B11063712 2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

Cat. No.: B11063712
M. Wt: 291.30 g/mol
InChI Key: DIOHPLZJCYMZCF-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its diverse pharmacological properties. This compound has a molecular formula of C17H13N3O2 and a molecular weight of 291.3 .

Preparation Methods

The synthesis of 2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline typically involves the condensation of 2-methylquinoxaline with 3-nitrobenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to yield the desired product .

Chemical Reactions Analysis

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline can undergo various chemical reactions, including:

Scientific Research Applications

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA synthesis by intercalating into the DNA structure. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating caspase pathways .

Comparison with Similar Compounds

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline can be compared with other quinoxaline derivatives such as:

These compounds share a quinoxaline core structure but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

2-methyl-3-[(E)-2-(3-nitrophenyl)ethenyl]quinoxaline

InChI

InChI=1S/C17H13N3O2/c1-12-15(19-17-8-3-2-7-16(17)18-12)10-9-13-5-4-6-14(11-13)20(21)22/h2-11H,1H3/b10-9+

InChI Key

DIOHPLZJCYMZCF-MDZDMXLPSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N=C1/C=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.